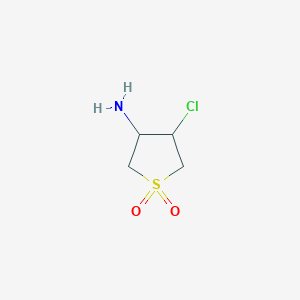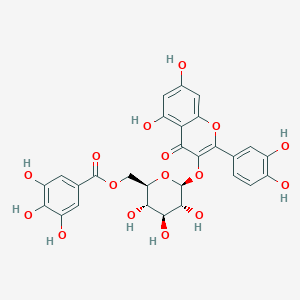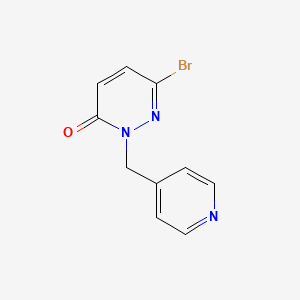![molecular formula C23H21N3O2S2 B2493218 [3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone CAS No. 496804-98-9](/img/structure/B2493218.png)
[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemicals that have been studied for their unique chemical and physical properties. Research has focused on synthesizing these compounds and studying their structural and reactive characteristics, which could have implications for various applications in chemistry and pharmacology, excluding drug use and dosage information as per the requirements.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including acylation, Grignard reactions, and demethylation processes. These methods are crucial for constructing the complex molecular architecture of the compound, emphasizing the importance of precise reaction conditions and the choice of reagents (Jones et al., 1979).
Molecular Structure Analysis
Spectroscopic techniques, such as UV, IR, NMR, and mass spectrometry, alongside X-ray diffraction (XRD) studies, are pivotal for elucidating the molecular structure. These methods confirm the compound's molecular framework and the presence of specific functional groups, providing insights into its three-dimensional conformation and electronic structure (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The compound exhibits interesting reactivity patterns, including its participation in various chemical reactions that can modify its structure or functional groups. These reactions are essential for understanding the compound's chemical behavior and potential reactivity in different environments (Pimenova et al., 2003).
Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
The compound has been instrumental in the development of novel heterocyclic systems. Notably, it undergoes various chemical reactions to produce new heterocyclic structures, demonstrating its significance in the realm of synthetic chemistry. For instance, a study detailed the synthesis of new heterocyclic systems through reactions involving this compound, leading to products like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, showcasing pyrrole-type reactivity (Deady & Devine, 2006).
Spectroscopic Properties and Molecular Interaction
The spectroscopic properties of derivatives of this compound have been thoroughly studied. Research indicates that these derivatives exhibit fascinating fluorescence properties in various solvents, influenced by their molecular structure and environmental factors. Quantum chemistry calculations have provided deep insights into their molecular interactions and stability, illustrating the complex interplay between molecular structure and spectroscopic behavior (Al-Ansari, 2016).
Anticancer Potential
Certain derivatives of this compound have shown promising anticancer activities. For example, a naphthyridine derivative demonstrated significant anticancer activity against human malignant melanoma cells, inducing cell death through mechanisms like necroptosis and apoptosis. This suggests its potential as a therapeutic agent for treating melanoma, highlighting the compound's importance in medicinal chemistry and oncology research (Kong et al., 2018).
These studies collectively underscore the multifaceted applications of 3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-ylmethanone in scientific research, ranging from synthetic chemistry to molecular spectroscopy and anticancer drug development.
Orientations Futures
Mécanisme D'action
Target of action
Indole and thiazole derivatives have been found to bind with high affinity to multiple receptors . They are often used in the development of new useful derivatives for treatment .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the receptors they interact with. Generally, they can inhibit or activate certain biochemical processes by binding to specific receptors .
Biochemical pathways
Indole derivatives, for example, can affect various biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of these compounds can also vary greatly. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of these compounds’ actions can include changes in cell signaling, gene expression, and metabolic processes, leading to various therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .
Propriétés
IUPAC Name |
(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-26-9-8-16-15(12-26)18(17-7-4-10-29-17)19-20(24)22(30-23(19)25-16)21(27)13-5-3-6-14(11-13)28-2/h3-7,10-11H,8-9,12,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLAIMXJPKMGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)OC)N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)


![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)

![2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2493157.png)
